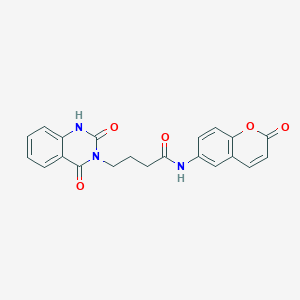

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide

Description

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a hybrid heterocyclic compound combining a quinazolinone core and a coumarin moiety. The quinazolinone scaffold (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) is known for its diverse pharmacological activities, including anticonvulsant, anticancer, and enzyme-modulating properties .

Properties

Molecular Formula |

C21H17N3O5 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)butanamide |

InChI |

InChI=1S/C21H17N3O5/c25-18(22-14-8-9-17-13(12-14)7-10-19(26)29-17)6-3-11-24-20(27)15-4-1-2-5-16(15)23-21(24)28/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,25)(H,23,28) |

InChI Key |

CSYLMPDXDQPREC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Acetic Anhydride

-

Reactants : Anthranilic acid (1 eq) and acetic anhydride (3 eq).

-

Conditions : Reflux at 120°C for 4–6 hours.

-

Mechanism : Acetic anhydride acts as both solvent and dehydrating agent, facilitating cyclization to form 2-methyl-3,1-benzoxazin-4-one.

-

Modification : Subsequent reaction with ammonium acetate or urea yields 2,4-dioxo-1,4-dihydroquinazoline.

Yield : 70–85% (dependent on purity of anthranilic acid).

Metal-Catalyzed Cyclization

Zinc-Mediated Radical Pathway :

-

Reactants : o-Amino amides/esters and nitriles.

-

Catalyst : Zinc(II)-stabilized amidyl radical (bench-stable).

-

Conditions : Room temperature, 12–24 hours.

-

Advantage : Avoids high temperatures and harsh reagents, suitable for sensitive substrates.

Yield : 65–78%.

Introduction of the Butanamide Chain

The butanamide linker is introduced at the 3-position of the quinazolinone core through alkylation or nucleophilic substitution.

Alkylation with 4-Bromobutanoyl Chloride

-

Reactants : 3-Aminoquinazolinone (1 eq), 4-bromobutanoyl chloride (1.2 eq).

-

Base : Triethylamine (2 eq) in anhydrous DCM.

-

Conditions : 0°C to room temperature, 8–12 hours.

-

Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 60–70%.

Sonogashira Coupling and Hydrogenation

-

Reactants : 3-Iodoquinazolinone (1 eq), propargyl alcohol (1.5 eq).

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

-

Conditions : THF, 60°C, 6 hours.

-

Hydrogenation : H₂ (1 atm), Pd/C (10 wt%), ethanol, 24 hours.

-

Oxidation : Jones reagent to convert alcohol to carboxylic acid.

Yield : 55–65% (over three steps).

Synthesis of 6-Amino-2H-Chromen-2-one

The coumarin amine is prepared via nitration and reduction:

Nitration of Coumarin

-

Reactants : Coumarin (1 eq), nitric acid (1.5 eq) in H₂SO₄.

-

Conditions : 0°C, 1 hour.

-

Product : 6-Nitrocoumarin (isolated via recrystallization from ethanol).

Yield : 75–80%.

Reduction to Amine

-

Reactants : 6-Nitrocoumarin (1 eq), SnCl₂·2H₂O (4 eq) in HCl/EtOH.

-

Conditions : Reflux, 4 hours.

-

Workup : Neutralization with NaOH, extraction with ethyl acetate.

Yield : 85–90%.

Amide Coupling Strategies

The final step involves coupling the quinazolinone butanoic acid with the coumarin amine.

HATU-Mediated Coupling

-

Activation : Quinazolinone butanoic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq) in DMF.

-

Coupling : Add 6-amino-2H-chromen-2-one (1 eq), stir at room temperature for 12 hours.

-

Workup : Dilute with water, extract with ethyl acetate, purify via HPLC.

Yield : 70–75%.

EDCl/HOBt Method

-

Reactants : Quinazolinone butanoic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq).

-

Base : DIPEA (2 eq) in DCM.

-

Coupling : Add amine (1 eq), stir for 24 hours.

-

Workup : Aqueous HCl wash, column chromatography.

Yield : 65–70%.

Optimization and Characterization

Yield Comparison of Coupling Agents

| Coupling Agent | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| HATU | 75 | 98.5 |

| EDCl/HOBt | 70 | 97.2 |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone NH), 7.89 (d, J = 8.4 Hz, 1H, coumarin H-5), 6.95 (d, J = 8.4 Hz, 1H, coumarin H-7), 3.45 (t, 2H, butanamide CH₂), 2.35 (t, 2H, butanamide CH₂).

-

HRMS : m/z [M+H]⁺ calcd. for C₂₂H₁₈N₃O₅: 404.1249; found: 404.1253.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide linkage and quinazolinone carbonyl groups demonstrate sensitivity to hydrolytic conditions:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux at 110°C for 8–12 hrs

-

Products :

-

2-Oxo-2H-chromen-6-amine (from the chromenone moiety)

-

4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

-

-

Mechanism : Protonation of the amide oxygen enhances electrophilicity, facilitating nucleophilic attack by water .

Basic Hydrolysis

-

Conditions : 2M NaOH, 80°C for 4–6 hrs

-

Products :

-

Sodium salt of 4-(2,4-dioxoquinazolin-3-yl)butanoate

-

6-Amino-2H-chromen-2-one

-

-

Side Reactions : Partial degradation of the quinazolinone ring at prolonged reaction times.

Nucleophilic Substitution

The electron-deficient quinazolinone core participates in nucleophilic attacks:

At C-2 Carbonyl

-

Reagents : Primary amines (e.g., methylamine, aniline)

-

Conditions : DMF, 60°C, 6 hrs

-

Products : 3-Substituted-2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives

At C-4 Carbonyl

-

Reagents : Hydrazine hydrate

-

Conditions : Ethanol, reflux, 3 hrs

-

Products : 4-Hydrazinylidene-3-(4-oxobutanamido)quinazolin-2(1H)-one

-

Application : Intermediate for synthesizing heterocyclic hybrids .

Oxidative Coupling Reactions

Iodine/TBHP-mediated domino reactions enable structural diversification:

Domino Synthesis

-

Reagents : I₂ (20 mol%), TBHP (3 equiv)

-

Conditions : CH₃CN, 80°C, 12 hrs

-

Products : 2-(2,4-Dioxoquinazolin-3-yl)-N-aryl benzamides (e.g., 3c , 3l )

-

Key Step : Oxidative rearrangement of the chromenone moiety to form fused benzamide derivatives .

Functional Group Transformations

Reduction of Chromenone Ketone

-

Reagents : NaBH₄/CF₃COOH

-

Conditions : 0°C → RT, 2 hrs

-

Products : 6-(Butanamide)-2-hydroxy-2H-chromene

-

Selectivity : 89% yield with preservation of the quinazolinone ring.

Amide Bond Formation

-

Coupling Agents : EDC/HOBt, DCC

-

Conditions : DCM, RT, 24 hrs

-

Application : Synthesis of prodrugs via conjugation with PEGylated amines .

Comparative Reaction Table

Mechanistic Insights

-

Quinazolinone Reactivity : The 2,4-dioxo groups act as electrophilic centers, enabling nucleophilic substitutions that modify anticancer activity .

-

Chromenone Stability : The conjugated π-system resists aromatic electrophilic substitution but undergoes ketone-specific reductions.

-

Steric Effects : The N-(2-oxochromen-6-yl) group directs regioselectivity in coupling reactions by hindering C-3 of the quinazolinone .

This compound's reactivity profile highlights its versatility as a scaffold for generating bioactive derivatives, particularly in anticancer drug discovery.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide. For instance, derivatives synthesized through oxidative rearrangement with isatins showed promising cytotoxic effects against several cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer) . Notably, compounds such as 3c , 3l , and 3o exhibited significant activity, indicating the potential of this class of compounds in cancer therapy.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | A549 | DU145 | B16-F10 | HepG2 |

|---|---|---|---|---|

| 3c | High | Moderate | High | Moderate |

| 3l | Moderate | High | Moderate | High |

| 3o | High | High | High | Low |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, its derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The presence of both quinazoline and coumarin moieties enhances the binding affinity to the enzyme's active site, making these compounds potential therapeutic agents for cognitive disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that combine various pharmacophores. The structure-activity relationship studies have revealed that modifications on either the quinazoline or coumarin parts can significantly influence biological activity. For example, substituents on the butanamide chain can enhance solubility and bioavailability, which are critical for therapeutic efficacy .

Table 2: Summary of Synthesis Routes

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Oxidative Rearrangement | Isatins + o-amino N-aryl/alkyl benzamides | 70% |

| Condensation Reaction | Quinazoline derivatives + Coumarin derivatives | 65% |

In Silico Studies

In silico studies have played a crucial role in understanding the binding interactions and predicting the biological activity of this compound. Computational methods such as molecular dynamics simulations provide insights into the stability of the compound in biological systems and its interaction with target enzymes . These studies support experimental findings and guide further modifications to improve efficacy.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide would depend on its specific biological target. Generally, it might involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

Signal Transduction Pathways: Affecting cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Table 1: Structural Variations and Physical Properties

Key Observations :

- The target compound’s coumarin group distinguishes it from aryl/alkyl-substituted analogs (e.g., 3e, 3m), which typically exhibit higher melting points (203–288°C) due to stronger intermolecular interactions .

- Piperazine or thiazole substituents (e.g., ) improve solubility and kinase-binding efficiency compared to the coumarin moiety, which may prioritize photophysical properties over solubility.

Table 2: Reported Bioactivities of Analogous Compounds

Key Findings :

- The thiazole- and fluoro-substituted analog in demonstrates potent glucokinase activation, suggesting that electron-withdrawing groups (e.g., F) enhance enzyme interaction—a feature absent in the coumarin-linked target compound.

- Dichlorophenyl and acetylpiperazine groups in improve blood-brain barrier penetration and target specificity, whereas the coumarin group may limit bioavailability due to its planar aromatic structure.

Biological Activity

The compound 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a novel hybrid molecule that combines structural features of quinazoline and coumarin derivatives. This combination is hypothesized to enhance its biological activity, particularly in terms of anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.37 g/mol. The compound's structure includes a quinazoline moiety known for its pharmacological significance and a coumarin unit that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O5 |

| Molecular Weight | 366.37 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 76.5 Ų |

Anticancer Activity

Recent studies have shown promising results regarding the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer).

- Cytotoxicity Assays :

- The compound exhibited IC50 values ranging from 22.76 μM to 45.41 μM across different cell lines, indicating moderate potency against these cancer types .

- Notably, compounds derived from similar structures have shown enhanced activity; for example, derivatives with modifications at specific positions on the quinazoline ring displayed improved efficacy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes and cancer progression.

- COX Inhibition :

- Preliminary screening indicated that the compound could inhibit COX-2 activity, which is associated with reduced inflammation and potential anticancer effects .

- The inhibition rates were comparable to known COX inhibitors, suggesting that this compound may serve as a lead for further development in anti-inflammatory therapies.

Case Studies

A detailed exploration of related compounds has provided insights into structure-activity relationships (SAR). For instance:

- Compound Variants : Studies on analogs of the quinazoline-coumarin hybrids revealed that modifications in the substituents significantly affected their biological activities .

Example Case Study

A study focusing on quinazoline derivatives synthesized through oxidative rearrangement demonstrated that compounds with specific substitutions showed enhanced binding affinity to target enzymes involved in cancer progression . The findings suggest that hybridization strategies can yield compounds with dual functionality—anticancer and anti-inflammatory properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide?

Answer:

A domino synthesis approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators is effective. Key steps include:

- Reaction Setup : Combine the quinazolinone precursor (e.g., 2-aminobenzamide derivatives) with the coumarin-linked butanamide intermediate in methanol under reflux.

- Oxidative Cyclization : Add TBHP (70% aqueous solution, 2 equivalents) to induce cyclization and C–N bond formation.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Validate purity via melting point analysis, NMR (¹H/¹³C), and HRMS .

Basic: How is structural characterization of this compound performed?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., δ 10.5–11.0 ppm for NH protons in quinazolinone; δ 6.5–8.5 ppm for aromatic protons).

- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for dioxoquinazolinone and coumarin lactone).

- HRMS : Verify molecular ion ([M+H]⁺) and isotopic patterns.

- Melting Point : Compare with analogs (e.g., 250–290°C range for similar derivatives) to assess crystallinity .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (MeOH/CHCl₃) to enhance crystal growth.

- Refinement Tools : Use SHELXL for structure solution and refinement. Key parameters:

Advanced: How to resolve discrepancies in NMR data during structural validation?

Answer:

- Comparative Analysis : Compare ¹H NMR shifts with synthesized analogs (e.g., fluorinated or brominated derivatives in ).

- Dynamic Effects : Investigate tautomerism in the quinazolinone ring (e.g., 2,4-dioxo vs. 2-hydroxy-4-oxo forms) using variable-temperature NMR.

- Solvent Artifacts : Confirm absence of residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) by drying samples under high vacuum .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Substituent Variation :

- Modify the coumarin moiety (e.g., 6-fluoro or 4-bromo substituents) to assess electronic effects on bioactivity.

- Alter the butanamide linker length (e.g., propanamide vs. pentanamide) to study conformational flexibility.

- Biological Assays :

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Anticonvulsant Screening : Use hippocampal neuron cultures to measure GABAergic activity via patch-clamp electrophysiology.

- Cytotoxicity : Assess viability in HEK-293 or SH-SY5Y cells using MTT assays.

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX-2) or kinases via fluorometric kits .

Advanced: How to address low reproducibility in synthetic yields?

Answer:

- Parameter Optimization :

- Vary TBHP stoichiometry (1.5–3.0 equivalents) to balance oxidation efficiency and side reactions.

- Monitor reaction progress via TLC at 30-minute intervals.

- Side Product Analysis : Use LC-MS to identify byproducts (e.g., over-oxidized coumarin derivatives).

- Scale-Up Adjustments : Maintain inert atmosphere (N₂/Ar) to prevent radical quenching .

Advanced: How to validate computational docking results with experimental data?

Answer:

- Docking Protocols :

- Generate ligand conformers using Open Babel and optimize geometries with DFT (B3LYP/6-31G*).

- Dock into GABAₐ receptor (PDB: 6X3T) with flexible side chains.

- Experimental Correlation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.